molecular formula C17H20N4O3 B2449437 (E)-3-(furan-2-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1251711-88-2

(E)-3-(furan-2-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2449437
CAS No.: 1251711-88-2
M. Wt: 328.372
InChI Key: BFIHBTFLNHEHEZ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-13-18-15(12-16(19-13)23-2)20-7-9-21(10-8-20)17(22)6-5-14-4-3-11-24-14/h3-6,11-12H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIHBTFLNHEHEZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that exhibits potential biological activities relevant to medicinal chemistry. The compound's structure features a furan ring, a methoxy-substituted pyrimidine, and a piperazine moiety, which suggest diverse interactions with biological targets.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1251711-88-2

The presence of the enone functional group in this compound allows it to undergo nucleophilic attacks, making it reactive in biological systems. This reactivity can lead to interactions with various biological macromolecules, including enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to this compound possess significant anticancer activity. For instance, studies have shown that derivatives with piperazine structures exhibit moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds have been reported as follows:

CompoundIC50 (µM)Target
Compound 5e18PARP1 Inhibition
Olaparib57.3PARP1 Inhibition

These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its anticancer potential.

The mechanism of action for this compound likely involves the inhibition of specific enzymes related to cancer proliferation, such as PARP1. The inhibition of PARP1 has been linked to enhanced apoptosis in cancer cells, making it a promising target for cancer therapies.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Piperazine derivatives are known for their antidepressant effects, and studies have indicated that compounds with similar structures can interact with neurotransmitter systems, potentially providing therapeutic benefits in mood disorders.

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound distinguishes it from other compounds. For example:

Compound NameStructureBiological Activity
6-Methoxy-pyrimidineStructureAntimicrobial
Piperazine DerivativeStructureAntidepressant
Furan-based CompoundStructureAnticancer

This table highlights how the specific combination of furan and piperazine moieties may confer unique pharmacological properties.

In Silico Studies

Computer-aided drug design has been employed to predict the pharmacological effects of this compound. These studies indicate significant binding affinity to various biological targets, suggesting potential efficacy in treating diseases such as cancer and mood disorders.

Experimental Validation

Experimental studies are essential for validating the predicted activities of this compound. Future research should focus on:

  • In vitro assays to determine cytotoxicity against cancer cell lines.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways affected by this compound.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: The synthesis of structurally analogous cinnamoyl-piperazine derivatives involves coupling acryloyl intermediates with substituted piperazines under mild conditions. For example, in , (E)-3-(4-methylphenyl)acrylic acid was reacted with a bis(4-methoxyphenyl)methyl-piperazine derivative using triethylamine as a base in acetone, followed by recrystallization from ethanol to achieve high purity (yield not specified) . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction homogeneity.
  • Catalysis : Triethylamine aids in deprotonation and intermediate stabilization.
  • Purification : Slow evaporation of ethanol produces single crystals suitable for X-ray validation .

Crystallographic Characterization

Q: What crystallographic techniques effectively determine stereochemistry and molecular conformation? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. In and , SC-XRD confirmed the E-configuration of the enone moiety (C=C bond length: ~1.318 Å) and the chair conformation of the piperazine ring . Refinement parameters (e.g., R factor = 0.058 in ) ensure accuracy. For labs without SC-XRD access, comparative analysis using NMR coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) can preliminarily confirm stereochemistry .

Computational Modeling

Q: How can molecular docking predict biological targets for this compound? A: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical. highlights similar furan-pyrimidine derivatives undergoing mechanistic studies to map electrostatic potentials and frontier molecular orbitals, which predict reactivity with enzymes like kinases or GPCRs . Steps include:

Geometry optimization : Use Gaussian 09 with B3LYP/6-31G(d) basis sets.

Docking : AutoDock Vina to simulate binding affinities to target proteins (e.g., cyclin-dependent kinases).

Validation : Compare results with experimental IC50 values from kinase inhibition assays.

Structure-Activity Relationship (SAR) Analysis

Q: What strategies elucidate SAR for the piperazine and pyrimidine moieties? A: and provide frameworks for systematic SAR studies:

  • Piperazine substitution : Replace the 6-methoxy-2-methylpyrimidine group with bulkier aryl groups (e.g., bis(4-methoxyphenyl)methyl in ) to assess steric effects on receptor binding .
  • Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the pyrimidine ring to modulate π-π stacking interactions, as seen in .
  • Biological assays : Test analogs in in vitro models (e.g., antimicrobial or cytotoxicity screens) to correlate structural changes with activity .

Resolving Data Contradictions

Q: How should discrepancies between computational predictions and experimental bioassay results be addressed? A: ’s approach to reconciling theoretical and experimental data involves:

Re-evaluating computational parameters : Adjust solvation models (e.g., PCM vs. SMD) to better mimic assay conditions .

Orthogonal validation : Use Surface Plasmon Resonance (SPR) to measure binding kinetics independently.

Batch-to-batch reproducibility : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Stability Under Experimental Conditions

Q: What factors influence stability during biological assays, and how can degradation be minimized? A: ’s handling of hygroscopic analogs suggests:

  • Temperature control : Store solutions at –20°C to prevent thermal decomposition.
  • Solvent selection : Use DMSO for stock solutions (stable for 6 months at –80°C).
  • Degradation monitoring : Employ LC-MS to detect hydrolytic byproducts (e.g., furan ring oxidation) .

Pharmacological Profiling

Q: What in vitro assays are recommended for preliminary pharmacological screening? A:

  • Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or Aurora A).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
  • Neuroprotection : Primary neuron cultures exposed to oxidative stress (H2O2) to measure viability via Calcein-AM staining .

Conformational Flexibility

Q: How does the piperazine ring’s conformation impact bioactivity? A: SC-XRD data () shows the piperazine adopts a chair conformation, which minimizes steric clash with hydrophobic binding pockets. Molecular mechanics (e.g., MMFF94 force field in MOE) can simulate ring flipping energetics (>10 kcal/mol barrier in ), suggesting limited flexibility that favors stable target interactions .

Synthetic Byproduct Identification

Q: What analytical techniques identify and quantify synthetic byproducts? A:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) to resolve unreacted starting materials.
  • HR-MS : Confirm byproduct structures (e.g., dimerization products via [M+H]+ ions).
  • NMR : 1H-13C HSQC detects regiochemical impurities (e.g., Z-isomers at δ 6.3–6.5 ppm) .

Intermolecular Interactions in Crystal Packing

Q: How do intermolecular forces influence crystallinity and solubility? A: identifies C–H···O hydrogen bonds (2.5–3.0 Å) between the enone carbonyl and adjacent methoxy groups, stabilizing the lattice. Weaker van der Waals interactions from furan’s π-system reduce aqueous solubility but enhance membrane permeability, as modeled in using Hansen solubility parameters .

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